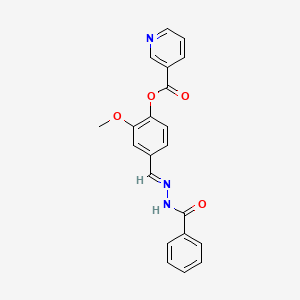![molecular formula C18H18FNO3 B2728179 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole CAS No. 477856-76-1](/img/structure/B2728179.png)
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole
Descripción general
Descripción
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of an indole core substituted with a 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy} group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole typically involves the following steps:
Formation of the 4-fluorophenoxyethanol intermediate: This is achieved by reacting 4-fluorophenol with ethylene oxide under basic conditions.
Etherification: The intermediate is then reacted with ethylene glycol to form 4-{2-[2-(4-fluorophenoxy)ethoxy]ethanol}.
Indole formation: The final step involves the reaction of the ether intermediate with indole under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or ethers.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-1H-indole
- 4-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-1H-indole
- 4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-1H-indole
Uniqueness
4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall stability compared to its analogs.
Propiedades
IUPAC Name |
4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-14-4-6-15(7-5-14)22-12-10-21-11-13-23-18-3-1-2-17-16(18)8-9-20-17/h1-9,20H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBUTRJMJOQAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCOCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327083 | |
| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477856-76-1 | |
| Record name | 4-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)
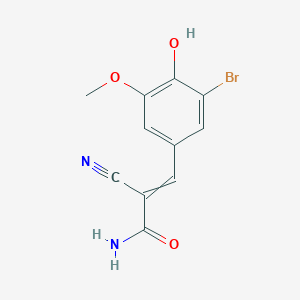
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
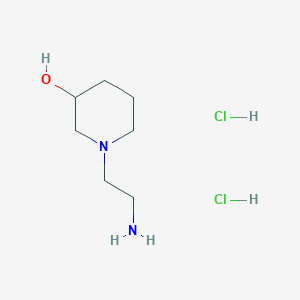
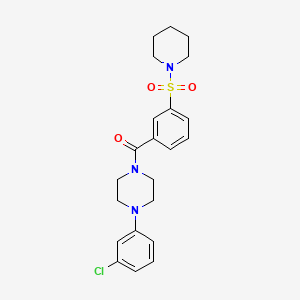
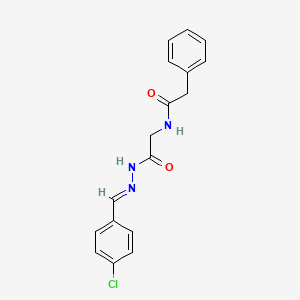
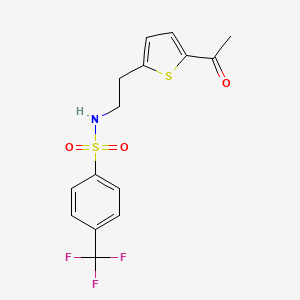
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2728110.png)
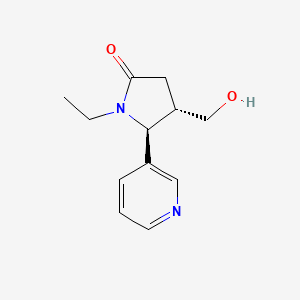
![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B2728116.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)
